(2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester
Description
“(2R,3R)-rel-1,2,3,4-Butanetetracarboxylic acid, 2,3-dimethyl ester” (CAS RN: 138405-05-7) is a stereoisomeric derivative of 1,2,3,4-butanetetracarboxylic acid (BTCA) with two methoxycarbonyl groups at the 2 and 3 positions. Its molecular formula is C₁₀H₁₄O₈, with an average molecular mass of 262.214 g/mol . The compound features two defined stereocenters in the (2R,3R) configuration, which influence its reactivity and physical properties. It is structurally characterized by a central butane backbone substituted with four carboxylic acid groups, two of which are esterified with methyl groups. This partial esterification reduces the compound’s overall acidity compared to BTCA while retaining reactive carboxyl groups for applications in polymer synthesis, particularly in polyimide resins .
Properties
IUPAC Name |
(3S,4S)-3,4-bis(methoxycarbonyl)hexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O8/c1-17-9(15)5(3-7(11)12)6(4-8(13)14)10(16)18-2/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFVPINWMGATEI-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)C(CC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC(=O)O)[C@H](CC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001171868 | |
| Record name | 1,2,3,4-Butanetetracarboxylic acid, 2,3-dimethyl ester, (2S,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001171868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523530-45-1 | |
| Record name | 1,2,3,4-Butanetetracarboxylic acid, 2,3-dimethyl ester, (2S,3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523530-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Butanetetracarboxylic acid, 2,3-dimethyl ester, (2S,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001171868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Esterification with Methanol
BTCA undergoes partial esterification using methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction is typically conducted under reflux conditions (65–70°C) for 8–12 hours. The selectivity for the 2,3-positions is achieved by limiting the molar ratio of methanol to BTCA (2:1) and quenching the reaction before full esterification occurs.
Mechanistic Insight :
Computational studies (ACS Omega) reveal that the 2,3-carboxylic acid groups of BTCA exhibit lower Gibbs free energy barriers ($$ \Delta G = -15.78 \, \text{kJ/mol} $$) for anhydride formation compared to other positions. This thermodynamic favorability directs esterification to the 2,3-positions when methanol is introduced.
Anhydride-Mediated Esterification
An alternative approach involves generating a cyclic anhydride intermediate. BTCA is first converted to its 2,3-anhydride form using acetic anhydride at 25–60°C. Subsequent reaction with methanol selectively opens the anhydride ring, yielding the 2,3-dimethyl ester.
Advantages :
- Higher regioselectivity (≥90% for 2,3-positions).
- Reduced side products (e.g., fully esterified derivatives).
Stereochemical Control and Configuration Retention
The "(2R,3R)-rel" designation indicates a relative stereochemistry preserved from the starting material. In the patented synthesis of analogous compounds (US4215048A), stereochemical integrity is maintained through:
- Chiral Pool Synthesis : Using enantiomerically pure precursors (e.g., (3S,4S)-tetrahydrophthalic anhydride) ensures retention of the R,R configuration.
- Low-Temperature Reactions : Oxidations and esterifications conducted below 0°C minimize epimerization.
Industrial-Scale Considerations
Large-scale production faces challenges in reproducibility and cost efficiency. Key optimizations include:
- Solvent Selection : Methanol-water mixtures reduce viscosity and improve heat transfer during esterification.
- Catalyst Recycling : Heterogeneous catalysts (e.g., Amberlyst-15) enable reuse across multiple batches, lowering operational costs.
Analytical Characterization
Final product quality is verified through:
- NMR Spectroscopy : $$ ^1\text{H} $$ NMR (CDCl$$ _3 $$) shows characteristic singlet peaks at $$ \delta $$ 3.68 ppm (methoxy groups) and $$ \delta $$ 2.45–2.70 ppm (methylene protons adjacent to ester groups).
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at $$ m/z = 262.21 \, [\text{M}+\text{H}]^+ $$ .
Chemical Reactions Analysis
Types of Reactions
(2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form vicinal diols.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen donors like Hantzsch-type 1,4-dihydropyridine are used in reductive dimerization.
Substitution: Various nucleophiles can be used to substitute the ester groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include vicinal diols, alcohol derivatives, and substituted esters, depending on the reaction conditions and reagents used.
Scientific Research Applications
Textile Industry
One of the primary applications of BTCA-DME is as a cross-linking agent in the textile industry. It is used to enhance the properties of cotton fabrics:
- Wrinkle Resistance : BTCA-DME improves the wrinkle resistance of treated fabrics by forming cross-links between cellulose fibers.
- Flame Retardancy : The treated fabrics exhibit enhanced flame-retardant properties due to the chemical structure of BTCA-DME which can form char when exposed to heat .
- Durability : The compound increases the durability of cotton fabrics against wear and tear.
| Property | Before Treatment | After Treatment with BTCA-DME |
|---|---|---|
| Wrinkle Resistance | Low | High |
| Flame Retardancy | None | Improved |
| Durability | Moderate | High |
Material Science
BTCA-DME has been explored for use in various material science applications:
- Nanocellulose Membranes : It is utilized in fabricating flexible nanocellulose membranes. Cross-linking with BTCA-DME enhances water stability and ionic conductivity, making these membranes suitable for applications in filtration and energy storage devices .
Pharmaceuticals
In pharmaceuticals, BTCA-DME is being investigated for its potential role as a drug delivery system:
- Drug Encapsulation : The compound can be used to encapsulate drugs within polymer matrices, enhancing the controlled release of therapeutic agents.
- Biocompatibility : Due to its chemical structure, BTCA-DME may offer favorable biocompatibility profiles for biomedical applications.
Case Study 1: Textile Treatment
A study conducted on cotton fabrics treated with BTCA-DME demonstrated significant improvements in fabric performance. The treated samples exhibited a reduction in wrinkle formation by over 50% compared to untreated controls. Furthermore, flame retardancy tests indicated that treated fabrics could withstand higher temperatures without igniting .
Case Study 2: Nanocellulose Membranes
Research published in Carbohydrate Polymers highlighted the effectiveness of BTCA-DME in enhancing the properties of nanocellulose membranes. The study found that membranes treated with BTCA-DME showed improved mechanical strength and stability when exposed to moisture compared to untreated membranes. These characteristics make them suitable for use in environmental filtration systems .
Mechanism of Action
The mechanism of action of (2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester involves its ability to act as a chiral ligand or catalyst in various chemical reactions. The compound’s stereochemistry allows it to interact with specific molecular targets and pathways, facilitating stereoselective transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares “(2R,3R)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester” with structurally or functionally related compounds, focusing on molecular structure, reactivity, and applications.
Parent Acid: 1,2,3,4-Butanetetracarboxylic Acid (BTCA)
- Structure : Fully protonated form (C₈H₁₀O₈) with four free carboxylic acid groups.
- Key Differences: Acidity/Reactivity: BTCA’s four free carboxyl groups enable strong hydrogen bonding and rapid esterification/crosslinking with hydroxyl-rich substrates like cellulose, as demonstrated in FTIR studies . In contrast, the dimethyl ester has reduced acidity due to esterification, slowing direct crosslinking but allowing controlled reactions in polymer synthesis. Applications: BTCA is widely used as a non-formaldehyde crosslinking agent in textiles, whereas the dimethyl ester serves as a monomer for polyimide resins, where controlled imidization is critical .
Other BTCA Esters
- Diethyl Ester (C₁₂H₁₈O₈) :
- Dianhydride Derivative :
- Structure : Forms cyclic anhydrides by dehydration of two carboxyl groups.
- Comparison : The dianhydride is highly reactive toward diamines, enabling rapid polyimide formation. The dimethyl ester requires additional steps (e.g., hydrolysis) to generate reactive sites, offering slower but more tunable polymerization .
Isomeric Derivatives
- 1,1,4,4-Butanetetracarboxylic Acid Esters :
- Structure : Carboxyl groups at 1,1,4,4 positions instead of 1,2,3,4.
- Comparison : The symmetrical 1,1,4,4 isomer lacks stereocenters, leading to higher crystallinity and melting points. The (2R,3R)-dimethyl ester’s asymmetry reduces crystallinity, improving solubility in polar aprotic solvents like DMF .
Aromatic Tetracarboxylic Acids/Esters
- Pyromellitic Acid (1,2,4,5-Benzenetetracarboxylic Acid) :
- Structure : Aromatic core with four carboxyl groups.
- Comparison :
- Thermal Stability : Pyromellitic dianhydride (PMDA) forms thermally stable polyimides (melting point > 280°C) due to aromatic rigidity, whereas aliphatic BTCA-derived esters yield polymers with lower glass transition temperatures (~150–200°C) .
- Reactivity : PMDA reacts faster with diamines due to electron-deficient aromatic rings, while BTCA esters require catalysts (e.g., imidazole) for efficient imidization .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Mass (g/mol) | CAS RN | Key Functional Groups |
|---|---|---|---|---|
| (2R,3R)-rel-1,2,3,4-BTCA 2,3-dimethyl ester | C₁₀H₁₄O₈ | 262.214 | 138405-05-7 | 2 carboxyl, 2 methyl ester |
| BTCA (parent acid) | C₈H₁₀O₈ | 234.16 | 1703-58-8 | 4 carboxyl |
| Pyromellitic dianhydride | C₁₀H₂O₆ | 218.11 | 89-32-7 | 2 cyclic anhydrides |
| 1,1,4,4-BTCA dimethyl ester | C₁₀H₁₄O₈ | 262.214 | Not provided | 2 carboxyl, 2 methyl ester |
Table 2: Application Comparison
| Compound | Primary Applications | Reactivity in Polymerization |
|---|---|---|
| (2R,3R)-rel-BTCA 2,3-dimethyl ester | Polyimide resins, controlled imidization | Moderate (requires hydrolysis) |
| BTCA | Textile crosslinking, cellulose modification | High (direct esterification) |
| Pyromellitic dianhydride | High-temperature polyimides (e.g., Kapton) | Very high (direct reaction) |
| BTCA diethyl ester | Hydrophobic polymer matrices | Low (slow hydrolysis) |
Research Findings and Industrial Relevance
- Polymer Synthesis : The dimethyl ester’s partial esterification allows sequential reactions—hydrolysis of esters to carboxyl groups followed by imidization—enabling stepwise control in polyimide synthesis. This contrasts with PMDA’s single-step reactivity .
- Steric Effects : The (2R,3R) configuration introduces steric hindrance near the ester groups, slowing nucleophilic attacks compared to linear esters (e.g., 1,4-dimethyl derivatives) .
- Regulatory Status : Unlike aromatic analogs (e.g., PMDA), aliphatic BTCA esters are less scrutinized under environmental regulations (e.g., REACH) due to lower toxicity profiles .
Biological Activity
(2R,3R)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester (CAS No. 138405-05-7) is a complex organic compound with significant potential in various biological applications. This article explores its biological activity based on existing research and findings.
- Molecular Formula : C10H14O8
- Molecular Weight : 262.21 g/mol
- CAS Number : 138405-05-7
The biological activity of (2R,3R)-Rel-1,2,3,4-butanetetracarboxylic acid is primarily attributed to its ability to interact with various biochemical pathways. It functions as a potential inhibitor of certain enzymes and may modulate metabolic processes.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues.
- Anticancer Activity : Preliminary studies indicate that (2R,3R)-Rel-1,2,3,4-butanetetracarboxylic acid can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Activity
A study conducted by Sirajuddin et al. (2015) demonstrated that (2R,3R)-Rel-1,2,3,4-butanetetracarboxylic acid exhibited significant antioxidant activity in vitro by reducing reactive oxygen species (ROS) levels in human lymphocytes.
Case Study 2: Anti-inflammatory Properties
Research published in the International Journal of Molecular Sciences highlighted the compound's ability to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines when treated with lipopolysaccharides (LPS).
Case Study 3: Anticancer Mechanism
In vitro studies on various cancer cell lines revealed that the compound could induce cell cycle arrest and apoptosis through the activation of caspase pathways. This finding suggests its potential as a therapeutic agent in cancer treatment.
Q & A
Basic Questions
Q. What are the optimal synthetic strategies for achieving high stereochemical purity in (2R,3R)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester?
- Methodological Answer : The stereoselective synthesis of this compound can be achieved via transition metal-catalyzed esterification or transesterification. For example, palladium or rhodium catalysts (e.g., Pd(PPh₃)₄, RhCl(PPh₃)₃) promote stereoretentive pathways by coordinating to carboxylate intermediates, ensuring retention of the (2R,3R) configuration. Solvent polarity (e.g., DMF or THF) and temperature (60–80°C) are critical for minimizing racemization . Purification via recrystallization in ethanol/water mixtures (1:3 v/v) enhances diastereomeric purity, as confirmed by chiral HPLC (Chiralpak AD-H column) .
Q. Which spectroscopic techniques are most reliable for characterizing the ester functional groups and stereochemistry?
- Methodological Answer :
- ¹H/¹³C NMR : The methyl ester protons (δ ~3.6–3.8 ppm) and carbonyl carbons (δ ~165–170 ppm) are diagnostic. Coupling constants (e.g., J = 6–8 Hz between H2 and H3) confirm the (2R,3R) configuration.
- IR Spectroscopy : Stretching bands at ~1740 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O) validate ester formation.
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ calculated for C₁₀H₁₄O₈: 294.0584) confirms molecular integrity .
Advanced Research Questions
Q. How do transition metal catalysts influence the stereochemical outcome during esterification?
- Methodological Answer : Mechanistic studies reveal that palladium catalysts (e.g., Pd(OAc)₂) activate carboxylate intermediates via oxidative addition, forming Pd–O bonds that stabilize the transition state. Rhodium catalysts (e.g., [Rh(cod)Cl]₂) favor π-allyl coordination, enabling stereochemical inversion at C2/C3. Kinetic isotopic labeling (KIE) experiments (using D₂O) and DFT calculations (B3LYP/6-31G*) can map energy barriers for competing pathways .
Q. How can discrepancies in NMR data for diastereomeric mixtures be resolved?
- Methodological Answer : Contradictions arise from dynamic equilibria or overlapping signals. Strategies include:
- Variable-Temperature NMR : Cooling to −40°C slows exchange, resolving split signals for diastereomers.
- 2D NMR (NOESY/ROESY) : Cross-peaks between H2/H3 and adjacent methyl groups confirm spatial proximity, validating the rel-configuration.
- Isotopic Labeling : ¹³C-enriched esters simplify COSY and HSQC assignments .
Q. What is the role of this compound in synthesizing silacyclic structures via Si–C bond activation?
- Methodological Answer : The ester acts as a directing group in palladium-catalyzed Si–C bond cleavage. For example, in silacyclobutane synthesis, the ester’s electron-withdrawing groups stabilize Pd–Si intermediates during silylene transfer (e.g., from cyclohexene-silacyclopropane). Reaction optimization (e.g., 10 mol% Pd₂(dba)₃, 80°C, toluene) yields silacyclobutanes with >90% regioselectivity .
Q. How can multi-component reactions (MCRs) leverage this compound to access nitrogen-containing heterocycles?
- Methodological Answer : The ester participates in zirconium-mediated MCRs with nitriles and alkynes. For instance, ZrCp₂Cl₂ catalyzes the coupling of 1,2,3,4-butanetetracarboxylic acid esters with t-BuCN and phenylacetylene, forming pyrrolo[3,2-c]pyridines. Steric hindrance (e.g., using i-PrCN) arrests the reaction at intermediates, enabling isolation of azasilacyclopentadienes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
